molecular formula C18H16N2O4S2 B2739689 methyl 2-((Z)-6-methoxy-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-96-8

methyl 2-((Z)-6-methoxy-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2739689
CAS No.: 865199-96-8
M. Wt: 388.46
InChI Key: CIVBDYPVQUDVCD-DVBGKGHHSA-N
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Description

Methyl 2-((Z)-6-methoxy-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is an organic compound with potential applications across various scientific fields. This molecule combines a complex structure involving benzo[d]thiazolyl and thiophenyl groups, which contribute to its diverse chemical properties and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((Z)-6-methoxy-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves a multi-step reaction process. A common synthetic route includes the following steps:

  • Formation of the Benzo[d]thiazole Core: : Starting with the appropriate benzo[d]thiazole precursor.

  • Acrylation Reaction: : Introduction of the (thiophen-2-yl)acryloyl group via a condensation reaction.

  • Methoxylation: : Methoxylation of the compound at the desired position.

  • Esterification: : Conversion to the methyl ester form to yield the final product.

Industrial Production Methods

In an industrial setting, these reactions are typically scaled up with optimization of reaction conditions such as temperature, solvent choice, and catalyst use. The implementation of continuous flow reactors can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : Undergoes oxidation reactions, particularly at the thiophenyl group, forming sulfoxides or sulfones.

  • Reduction: : Reduction can occur, especially affecting the (thiophen-2-yl)acryloyl group.

  • Substitution: : Substitution reactions are possible, particularly at the benzo[d]thiazolyl ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : Reducing agents like lithium aluminium hydride or sodium borohydride are typically employed.

  • Substitution: : Conditions vary but often involve Lewis acids as catalysts.

Major Products

  • Oxidation: : Sulfoxides, sulfones

  • Reduction: : Reduced derivatives of the acrylate and thiophenyl components

  • Substitution: : Substituted derivatives with various functional groups

Scientific Research Applications

Methyl 2-((Z)-6-methoxy-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate finds use in several scientific domains:

  • Chemistry: : As a versatile intermediate for synthesizing complex organic molecules.

  • Biology: : Potential bioactive compound for studying cellular pathways.

  • Medicine: : Investigated for its potential therapeutic properties.

  • Industry: : Utilized in material science for its unique chemical properties.

Mechanism of Action

The biological activity of methyl 2-((Z)-6-methoxy-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate often involves interaction with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. Its precise mechanism of action can vary depending on the specific application but often involves binding to target molecules, resulting in altered activity or inhibition.

Comparison with Similar Compounds

When compared to other similar compounds, such as derivatives of benzo[d]thiazole or thiophene, methyl 2-((Z)-6-methoxy-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate stands out due to:

  • Unique Structural Features: : The specific positioning and combination of functional groups.

  • Enhanced Reactivity: : Increased chemical reactivity due to the presence of both benzo[d]thiazolyl and thiophenyl moieties.

  • Diverse Applications:

List of Similar Compounds:

  • 2-Aminobenzothiazole

  • Methyl 2-(benzo[d]thiazol-2-yl)acetate

  • 3-(2-Thienyl)acrylic acid

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Properties

IUPAC Name

methyl 2-[6-methoxy-2-[(E)-3-thiophen-2-ylprop-2-enoyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c1-23-12-5-7-14-15(10-12)26-18(20(14)11-17(22)24-2)19-16(21)8-6-13-4-3-9-25-13/h3-10H,11H2,1-2H3/b8-6+,19-18?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVBDYPVQUDVCD-HBDKRJASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C=CC3=CC=CS3)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)/C=C/C3=CC=CS3)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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